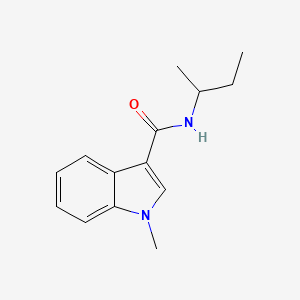
1-(2,6-Dimethylmorpholin-4-yl)-3-thiophen-3-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylmorpholin-4-yl)-3-thiophen-3-ylpropan-1-one, also known as DMTCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTCP is a ketone-based compound that is structurally similar to other ketones like 2-Acetylthiazole and 2-Acetylpyridine.
Mechanism of Action
The exact mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)-3-thiophen-3-ylpropan-1-one is not fully understood. However, studies have shown that 1-(2,6-Dimethylmorpholin-4-yl)-3-thiophen-3-ylpropan-1-one interacts with certain proteins and enzymes in the body, which can result in various biochemical and physiological effects.
Biochemical and Physiological Effects
1-(2,6-Dimethylmorpholin-4-yl)-3-thiophen-3-ylpropan-1-one has been shown to have various biochemical and physiological effects. Studies have shown that 1-(2,6-Dimethylmorpholin-4-yl)-3-thiophen-3-ylpropan-1-one has antioxidant properties, which can help protect cells from oxidative stress. 1-(2,6-Dimethylmorpholin-4-yl)-3-thiophen-3-ylpropan-1-one has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, 1-(2,6-Dimethylmorpholin-4-yl)-3-thiophen-3-ylpropan-1-one has been shown to have neuroprotective properties, which can help protect the brain from damage.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(2,6-Dimethylmorpholin-4-yl)-3-thiophen-3-ylpropan-1-one in lab experiments is its ease of synthesis. 1-(2,6-Dimethylmorpholin-4-yl)-3-thiophen-3-ylpropan-1-one can be synthesized using a simple one-pot reaction method, which makes it a cost-effective option for researchers. Additionally, 1-(2,6-Dimethylmorpholin-4-yl)-3-thiophen-3-ylpropan-1-one has been shown to be stable under various conditions, which makes it a reliable option for lab experiments. However, one of the limitations of using 1-(2,6-Dimethylmorpholin-4-yl)-3-thiophen-3-ylpropan-1-one in lab experiments is its limited solubility in certain solvents, which can limit its application in certain experiments.
Future Directions
There are various future directions for research on 1-(2,6-Dimethylmorpholin-4-yl)-3-thiophen-3-ylpropan-1-one. One potential direction is the development of novel organic semiconductors using 1-(2,6-Dimethylmorpholin-4-yl)-3-thiophen-3-ylpropan-1-one as a building block. Additionally, further research can be conducted to understand the exact mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)-3-thiophen-3-ylpropan-1-one and its potential applications in various fields. Furthermore, research can be conducted to improve the solubility of 1-(2,6-Dimethylmorpholin-4-yl)-3-thiophen-3-ylpropan-1-one in certain solvents, which can expand its application in lab experiments.
Conclusion
In conclusion, 1-(2,6-Dimethylmorpholin-4-yl)-3-thiophen-3-ylpropan-1-one, or 1-(2,6-Dimethylmorpholin-4-yl)-3-thiophen-3-ylpropan-1-one, is a ketone-based compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis, stability, and potential applications make it a promising option for future research. Further research can help us better understand the mechanism of action and potential applications of 1-(2,6-Dimethylmorpholin-4-yl)-3-thiophen-3-ylpropan-1-one.
Synthesis Methods
1-(2,6-Dimethylmorpholin-4-yl)-3-thiophen-3-ylpropan-1-one can be synthesized using a simple one-pot reaction method. The reaction involves the condensation of 2,6-dimethylmorpholine, 3-thiophenecarboxaldehyde, and acetone in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out at room temperature and the product is obtained in high yield after purification.
Scientific Research Applications
1-(2,6-Dimethylmorpholin-4-yl)-3-thiophen-3-ylpropan-1-one has been extensively studied for its potential applications in various scientific fields. One of the major applications of 1-(2,6-Dimethylmorpholin-4-yl)-3-thiophen-3-ylpropan-1-one is in the field of organic electronics. 1-(2,6-Dimethylmorpholin-4-yl)-3-thiophen-3-ylpropan-1-one has been used as a dopant in organic semiconductors, which has resulted in improved electrical conductivity and charge transport properties. 1-(2,6-Dimethylmorpholin-4-yl)-3-thiophen-3-ylpropan-1-one has also been used as a building block in the synthesis of novel organic semiconductors.
properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-thiophen-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-10-7-14(8-11(2)16-10)13(15)4-3-12-5-6-17-9-12/h5-6,9-11H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRATDBCPKMXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-3-thiophen-3-ylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Hydroxymethyl)piperidin-1-yl]-(3-methoxynaphthalen-2-yl)methanone](/img/structure/B7515011.png)
![3-[(2,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515015.png)

![(3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7515026.png)









